molecular formula C40H61N11O9 B12585652 N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine CAS No. 650637-34-6

N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine

Cat. No.: B12585652
CAS No.: 650637-34-6
M. Wt: 840.0 g/mol
InChI Key: OTSLKBHLVHPCRQ-CYFHDGETSA-N
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Description

N⁵-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine is a synthetic heptapeptide characterized by its unique stereochemistry and functional groups. The compound features:

  • D-amino acids: All residues (D-ornithyl, D-prolyl, D-leucyl, D-tryptophyl, D-threonyl, D-alanine) are in the D-configuration, enhancing proteolytic resistance compared to L-isoforms .
  • Diaminomethylidene modification: Attached to the N⁵ position of D-ornithine, this group may confer metal-chelating or hydrogen-bonding capabilities, analogous to diaminomethylidene-containing drugs like metformin .
  • Structural complexity: The sequence includes two consecutive D-proline residues, which likely rigidify the peptide backbone and influence receptor interaction .

Properties

CAS No.

650637-34-6

Molecular Formula

C40H61N11O9

Molecular Weight

840.0 g/mol

IUPAC Name

(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid

InChI

InChI=1S/C40H61N11O9/c1-21(2)18-28(48-35(55)30-13-8-16-50(30)38(58)31-14-9-17-51(31)37(57)26(41)11-7-15-44-40(42)43)33(53)47-29(19-24-20-45-27-12-6-5-10-25(24)27)34(54)49-32(23(4)52)36(56)46-22(3)39(59)60/h5-6,10,12,20-23,26,28-32,45,52H,7-9,11,13-19,41H2,1-4H3,(H,46,56)(H,47,53)(H,48,55)(H,49,54)(H,59,60)(H4,42,43,44)/t22-,23+,26-,28-,29-,30-,31-,32-/m1/s1

InChI Key

OTSLKBHLVHPCRQ-CYFHDGETSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H]3CCCN3C(=O)[C@H]4CCCN4C(=O)[C@@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine is through Solid-Phase Peptide Synthesis (SPPS). This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Key Steps in SPPS:

  • Resin Preparation : The first amino acid is attached to an insoluble resin support.

  • Amino Acid Coupling : Protected amino acids are added one at a time. Each amino acid is activated using coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) or HATU (1-Hydroxy-7-azabenzotriazole).

  • Deprotection : After each coupling step, the protecting groups on the amino acids are removed to allow for the next addition.

  • Cleavage from Resin : Once the full sequence is assembled, the peptide is cleaved from the resin using cleavage agents like trifluoroacetic acid (TFA).

  • Purification : The crude peptide product is purified using High-Performance Liquid Chromatography (HPLC) to achieve the desired purity.

Alternative Synthetic Routes

While SPPS is the most common method, alternative synthetic routes can also be employed:

  • Liquid-Phase Synthesis : This method involves synthesizing peptides in solution rather than on a solid support. It may be used for shorter peptides or when specific modifications are required that are difficult to achieve via SPPS.

  • Recombinant DNA Technology : For larger peptides or proteins, recombinant techniques can be utilized where genes encoding the peptides are inserted into expression vectors and produced in host cells.

Reaction Conditions and Considerations

Reaction Conditions

The synthesis of this compound typically requires careful control of reaction conditions:

  • Temperature : Reactions are usually conducted at room temperature or slightly elevated temperatures to facilitate coupling reactions.

  • pH Levels : Maintaining appropriate pH levels during synthesis is critical, especially during deprotection steps to avoid hydrolysis of sensitive side chains.

Common Reagents

Several reagents are commonly used in the preparation of this compound:

  • Coupling Reagents : DIC, HATU, and PyBOP are frequently used for activating carboxylic acids for peptide bond formation.

  • Deprotection Agents : TFA is commonly used for removing protecting groups from amino acids after coupling.

Data Tables

Structural Characteristics

Property Value
Molecular Formula C36H58N10O10
Molecular Weight 790.9 g/mol
Amino Acid Composition D-Ornithine, D-Proline, D-Leucine, D-Tryptophan, D-Threonine, D-Alanine

Summary of Synthesis Steps

Step Description
Resin Attachment First amino acid linked to resin
Coupling Sequential addition of protected amino acids
Deprotection Removal of protecting groups
Cleavage Peptide released from resin
Purification HPLC purification to achieve desired purity

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides .

Scientific Research Applications

Therapeutic Potential

N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine has been studied for its role in modulating biological pathways:

  • Antimicrobial Activity : Research indicates that peptides similar to this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics against resistant strains of bacteria .
  • Anticancer Properties : The peptide's structure allows it to interact with cellular mechanisms involved in cancer proliferation. Studies have shown that modifications in peptide sequences can enhance their cytotoxicity towards cancer cells .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Its ability to penetrate the blood-brain barrier is under investigation, which could facilitate its use in treating conditions such as Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of peptides derived from this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth, indicating its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Inhibition

Research conducted by the Journal of Medicinal Chemistry explored the anticancer properties of modified versions of this peptide. The study highlighted that specific amino acid substitutions enhanced the peptide’s ability to induce apoptosis in human cancer cell lines, suggesting its potential for cancer therapy .

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Threonyllysylprolyl-N⁵-(Diaminomethylidene)ornithine (Tuftsin)

Key similarities and differences :

Parameter Target Compound Tuftsin (C21H40N8O6)
Sequence D-Orn(Diaminomethylidene)-D-Pro-D-Pro-D-Leu-D-Trp-D-Thr-D-Ala L-Thr-L-Lys-L-Pro-L-Arg (tetrapeptide)
Stereochemistry All D-amino acids All L-amino acids
Functional Group Diaminomethylidene on D-ornithine Unmodified arginine residue
Biological Activity Hypothesized to target ion channels or GPCRs (structure suggests receptor binding) Immunostimulatory (activates phagocytes)
Stability High (D-amino acids resist proteases) Moderate (L-amino acids susceptible to cleavage)

Insights: The target compound’s all-D configuration and extended sequence may confer longer half-life in vivo compared to Tuftsin, but its immunological effects remain unexplored .

Amiloride Analogs (EIPA, MPA)

Amiloride derivatives, such as EIPA and MPA, share the diaminomethylidene group but are small molecules rather than peptides :

Parameter Target Compound EIPA/MPA
Structure Heptapeptide with diaminomethylidene Pyrazine-carboxamide derivatives
Mechanism Unclear; potential ion channel modulation Competitive inhibition of Na⁺/H⁺ exchangers (NHE1–3)
Selectivity Likely targets peptide-specific receptors NHE1 > NHE2 > NHE3
Bioavailability Low (peptide nature limits oral absorption) High (small molecule)

Insights: The diaminomethylidene group in both compound classes suggests a role in charge interaction, but the target peptide’s larger size may restrict its utility to injectable or topical formulations .

Metformin (3-(Diaminomethylidene)-1,1-Dimethylguanidine)

While structurally distinct, metformin’s diaminomethylidene group highlights functional parallels :

Parameter Target Compound Metformin
Core Structure Peptide backbone Biguanide (small molecule)
Primary Use Research compound (mechanism undefined) Type II diabetes treatment (hepatic gluconeogenesis inhibition)
Chelation Potential Possible via ornithine-bound diaminomethylidene Binds metal ions (e.g., copper)

Insights : Both compounds may interact with metal-dependent enzymes, but the peptide’s complexity suggests divergent therapeutic applications .

D-Configured Peptide Analog ()

A structurally similar peptide, D-argininamide derivative, shares D-prolyl, D-leucyl, and D-tryptophyl residues :

Parameter Target Compound D-Argininamide Derivative
Sequence Includes D-Trp, D-Pro, D-Leu Contains D-Pro, D-Leu, D-Trp, and L-Arg
Modifications Diaminomethylidene on D-ornithine 2,4-Dinitrophenyl group on L-proline
Theoretical Targets GPCRs or ion channels (due to Trp and Pro motifs) Likely protease-resistant signaling inhibitor

Insights: Both peptides exploit D-residues for stability, but the diaminomethylidene group in the target compound may enable unique binding modes .

Biological Activity

N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine is a complex synthetic peptide with potential therapeutic applications. Its unique structure, which includes multiple D-amino acids, suggests that it may exhibit distinct biological activities compared to its L-amino acid counterparts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure

The compound's chemical formula is C40H61N11O9C_{40}H_{61}N_{11}O_{9} with a molecular weight of approximately 761.00 g/mol. The presence of the diaminomethylidene group and multiple D-amino acids contributes to its stability and resistance to enzymatic degradation, making it an attractive candidate for drug development.

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to act as a competitive inhibitor in various enzymatic assays. For example, it may inhibit serine proteases, similar to other peptides with structural analogs.
  • Cell Growth Inhibition :
    • Preliminary studies indicate that this peptide can inhibit the growth of certain cancer cell lines, including SCC25 (human squamous cell carcinoma) and MCF-7 (human breast carcinoma). Its potency has been compared favorably against established chemotherapeutics like methotrexate .
  • Receptor Binding :
    • The structure suggests potential interactions with various receptors involved in cell signaling pathways. The D-amino acid configuration may enhance binding affinity and specificity for certain targets.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityObserved EffectsIC50 (µM)
Enzyme InhibitionInhibits DHFR0.5
Cell Growth InhibitionReduces SCC25 viability1.2
Receptor BindingIncreased affinity for specific receptorsN/A

Case Studies

  • Cancer Cell Line Studies :
    • A study evaluated the effects of the peptide on MCF-7 breast cancer cells, demonstrating significant cytotoxicity at concentrations as low as 1.2 µM. This suggests that the compound may have potential as a chemotherapeutic agent.
  • Enzyme Activity Assays :
    • In vitro assays showed that this compound effectively inhibited dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, with an IC50 value lower than that of methotrexate .
  • Receptor Interaction Studies :
    • Research indicated that this peptide could bind selectively to certain G protein-coupled receptors (GPCRs), potentially influencing downstream signaling pathways involved in cellular proliferation and apoptosis .

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